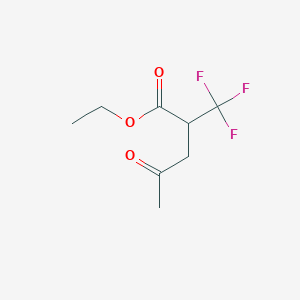
Ethyl 2-trifluoromethyl-4-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-trifluoromethyl-4-oxopentanoate is an organic compound characterized by the presence of a trifluoromethyl group, which imparts unique physicochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-trifluoromethyl-4-oxopentanoate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with chloroacetone in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like 2-methyltetrahydrofuran at elevated temperatures (around 75°C) to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-trifluoromethyl-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-trifluoromethyl-4-oxopentanoate has diverse applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of ethyl 2-trifluoromethyl-4-oxopentanoate involves its reactivity due to the trifluoromethyl group. This group increases the electrophilicity of the compound, making it more reactive towards nucleophiles. In transition-metal-catalyzed reactions, the compound can generate metal carbene species, which are versatile intermediates in various chemical transformations .
Comparison with Similar Compounds
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate: This compound is also used in the synthesis of trifluoromethylated heterocycles and shares similar reactivity due to the trifluoromethyl group.
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: Another compound with a trifluoromethyl group, used in various chemical applications.
Uniqueness: Ethyl 2-trifluoromethyl-4-oxopentanoate is unique due to its specific structure, which combines a trifluoromethyl group with a keto ester functionality. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H11F3O3 |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
ethyl 4-oxo-2-(trifluoromethyl)pentanoate |
InChI |
InChI=1S/C8H11F3O3/c1-3-14-7(13)6(4-5(2)12)8(9,10)11/h6H,3-4H2,1-2H3 |
InChI Key |
ATYJPXZSFFZDJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=O)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















